N-(5-acetamido-2-methoxyphenyl)-4-(4-methoxypiperidin-1-yl)benzamide
Description
Properties
IUPAC Name |
N-(5-acetamido-2-methoxyphenyl)-4-(4-methoxypiperidin-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4/c1-15(26)23-17-6-9-21(29-3)20(14-17)24-22(27)16-4-7-18(8-5-16)25-12-10-19(28-2)11-13-25/h4-9,14,19H,10-13H2,1-3H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZPZWOHQVXIQMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)C2=CC=C(C=C2)N3CCC(CC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
Key Analogs:
N-(5-acetamido-2-methoxyphenyl)-4-chlorobenzamide (CAS 851452-31-8) Structural Difference: Replaces the 4-methoxypiperidin-1-yl group with a chlorine atom. This could limit bioavailability but improve membrane permeability .
4-(1H-imidazol-1-yl)-N-(4-sulfamoylphenyl)benzamide
- Structural Difference : Contains an imidazole ring and sulfamoyl group instead of the methoxypiperidine and acetamide substituents.
- Activity : Demonstrated potent antifungal and antibacterial activity in vitro, suggesting that heterocyclic substituents enhance antimicrobial efficacy .
N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide
- Structural Difference : Features a chloro-fluorophenyl group and imidazole ring.
- Activity : Exhibited high anticancer activity against cervical cancer cells, highlighting the importance of halogenated aryl groups in cytotoxic effects .
Table 1: Structural and Functional Comparison
Pharmacological and Physicochemical Properties
- Solubility : The methoxypiperidine group in the target compound likely improves water solubility compared to halogenated analogs (e.g., 4-chlorobenzamide), which could enhance oral bioavailability .
- logP : Estimated logP ~2.5 (vs. ~3.2 for 4-chlorobenzamide), suggesting better balance between hydrophilicity and lipophilicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
